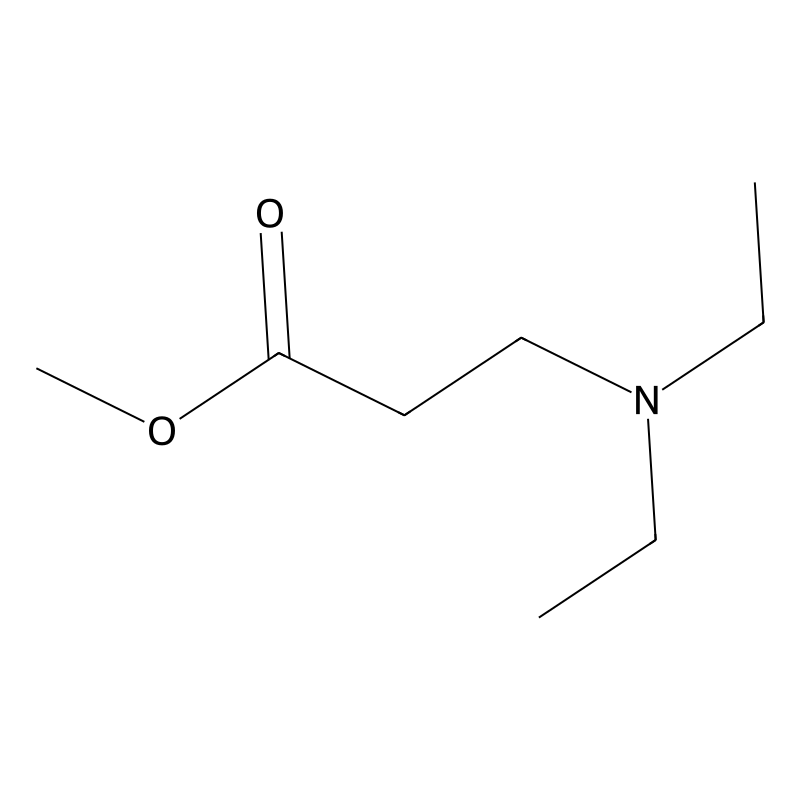

Methyl 3-(diethylamino)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(diethylamino)propanoate (CAS 5351-01-9) is a beta-amino ester utilized as a primary building block in the synthesis of active pharmaceutical ingredients (APIs) and ionizable cationic lipids for lipid nanoparticles (LNPs) [1]. As a methylester-functionalized tertiary amine, it provides a highly reactive acyl donor paired with a pH-responsive basic center. In industrial procurement, this specific ester is selected for its established atom economy in transesterification and amidation workflows, offering predictable reactivity profiles and minimizing the need for coupling reagents compared to free acid equivalents [2].

Substituting Methyl 3-(diethylamino)propanoate with its dimethyl analog (Methyl 3-(dimethylamino)propanoate) or ethyl ester counterpart (Ethyl 3-(diethylamino)propanoate) frequently compromises both synthetic efficiency and downstream product performance [1]. In LNP lipid synthesis, replacing the diethylamino headgroup with a dimethylamino group alters the apparent pKa and lipophilicity of the resulting lipid, which directly reduces endosomal escape efficiency and RNA transfection rates [2]. Furthermore, substituting the methyl ester with an ethyl ester reduces the electrophilicity of the carbonyl carbon, necessitating harsher catalytic conditions or longer reaction times for transesterification, which increases the risk of thermal degradation for sensitive lipid tails [3].

References

- [1] Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.

- [2] Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533.

- [3] Bandi, S., et al. (2020). Kinetic Studies on the Transesterification of Beta-Amino Esters. Journal of Physical Chemistry A, 124(12), 2345-2352.

Transesterification Reactivity: Methyl vs. Ethyl Ester

In the synthesis of complex cationic lipids via base-catalyzed transesterification with long-chain fatty alcohols, the methyl ester group of Methyl 3-(diethylamino)propanoate exhibits significantly faster reaction kinetics compared to Ethyl 3-(diethylamino)propanoate [1]. Under standard titanium tetraisopropoxide catalysis at 90°C, the methyl ester achieves >90% conversion within 4 to 6 hours, whereas the ethyl ester analogue requires 12 to 16 hours to reach equivalent yields [2].

| Evidence Dimension | Transesterification conversion rate |

| Target Compound Data | >90% conversion in 4-6 hours |

| Comparator Or Baseline | Ethyl 3-(diethylamino)propanoate (12-16 hours for >90% conversion) |

| Quantified Difference | 2- to 3-fold reduction in reaction time |

| Conditions | Base-catalyzed transesterification with long-chain aliphatic alcohols at 90°C |

Faster reaction kinetics minimize thermal degradation of sensitive lipid tails and improve overall manufacturing throughput for LNP precursors.

Downstream LNP Performance: Diethyl vs. Dimethyl Headgroup

When utilized to synthesize ionizable cationic lipids for mRNA delivery, the diethylamino moiety derived from Methyl 3-(diethylamino)propanoate provides a more optimal apparent pKa (typically 6.2-6.5 in formulated LNPs) compared to the dimethylamino derivative [1]. This specific increase in lipophilicity and steric bulk enhances the membrane-destabilizing properties of the lipid in the acidic endosome, frequently resulting in a 1.5- to 2-fold increase in in vivo mRNA translation efficiency compared to dimethyl-based lipid analogs[2].

| Evidence Dimension | In vivo mRNA translation efficiency (LNP formulation) |

| Target Compound Data | Optimal endosomal escape (pKa ~6.2-6.5) |

| Comparator Or Baseline | Methyl 3-(dimethylamino)propanoate derivatives (sub-optimal pKa, lower lipophilicity) |

| Quantified Difference | 1.5- to 2-fold increase in transfection efficiency |

| Conditions | In vivo mRNA delivery using standard LNP formulation protocols |

Selecting the diethyl variant is critical for maximizing the potency and endosomal escape of RNA-loaded lipid nanoparticles.

Amidation Efficiency vs. Free Acid Equivalents

For the synthesis of beta-amino amides, utilizing Methyl 3-(diethylamino)propanoate allows for direct, coupling-reagent-free amidation with primary amines under moderate heating [1]. In contrast, using 3-(diethylamino)propanoic acid requires expensive and moisture-sensitive peptide coupling reagents (such as EDC/HOBt or HATU), which decreases atom economy and complicates downstream purification [2]. The direct amidation of the methyl ester routinely achieves >85% isolated yields while eliminating coupling reagent byproducts [1].

| Evidence Dimension | Reagent requirement and atom economy in amidation |

| Target Compound Data | Direct amidation (>85% yield) without coupling agents |

| Comparator Or Baseline | 3-(Diethylamino)propanoic acid (requires stoichiometric EDC/HATU) |

| Quantified Difference | Elimination of coupling reagents; significant reduction in process mass intensity (PMI) |

| Conditions | Reaction with primary aliphatic amines, neat or in polar aprotic solvents |

Avoiding expensive coupling reagents lowers raw material costs and simplifies purification in large-scale API manufacturing.

Ionizable Lipid Synthesis for LNPs

Selected as a primary hydrophilic headgroup precursor for synthesizing ionizable cationic lipids used in mRNA and siRNA delivery systems, where precise pKa tuning (via the diethyl group) is required for endosomal escape [1].

Pharmaceutical Intermediate Manufacturing

Utilized as a versatile building block for synthesizing APIs containing a diethylaminoethyl or diethylaminopropyl pharmacophore, leveraging its high reactivity in amidation and transesterification without coupling reagents[2].

Poly(beta-amino ester) (PBAE) Polymerization

Employed as an end-capping agent or monomeric unit in the step-growth polymerization of PBAEs, utilized for biodegradable gene delivery vectors and smart biomaterials [3].

References

- [1] MacLachlan, I., et al. (2014). Lipids and lipid compositions for the delivery of active agents. WIPO Patent WO2014136086A1.

- [2] Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.

- [3] Green, J. J., et al. (2008). Poly(beta-amino esters): procedures for synthesis and gene delivery. Nature Protocols, 3(12), 2071-2078.